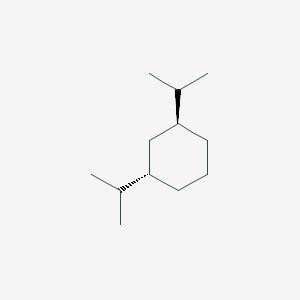
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane is an organic compound with the molecular formula C15H28. It consists of a cyclohexane ring substituted with two isopropyl groups at the 1 and 3 positions. This compound is known for its unique stereochemistry, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,3-Di(propan-2-yl)cyclohexane typically involves the hydrogenation of corresponding unsaturated precursors or the alkylation of cyclohexane derivatives. One common method is the catalytic hydrogenation of 1,3-di(propan-2-yl)cyclohexene using palladium or platinum catalysts under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-1,3-Di(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-1-cyclohexyl-3-(propan-2-yl)cyclohexane
- (1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane
Uniqueness
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different physical and chemical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
183494-24-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(1S,3S)-1,3-di(propan-2-yl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1 |
InChI Key |
WDTCMYUFBNCSKK-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC[C@@H](C1)C(C)C |
Canonical SMILES |
CC(C)C1CCCC(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















